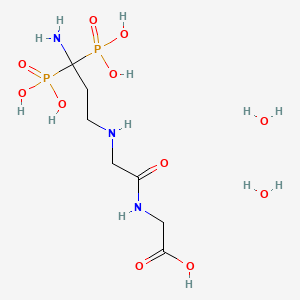

Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate

CAS No.: 69408-66-8

Cat. No.: VC18445981

Molecular Formula: C7H21N3O11P2

Molecular Weight: 385.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69408-66-8 |

|---|---|

| Molecular Formula | C7H21N3O11P2 |

| Molecular Weight | 385.20 g/mol |

| IUPAC Name | 2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid;dihydrate |

| Standard InChI | InChI=1S/C7H17N3O9P2.2H2O/c8-7(20(14,15)16,21(17,18)19)1-2-9-3-5(11)10-4-6(12)13;;/h9H,1-4,8H2,(H,10,11)(H,12,13)(H2,14,15,16)(H2,17,18,19);2*1H2 |

| Standard InChI Key | PDJHURONABVUCC-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O |

Introduction

Structural Characteristics and Molecular Composition

Core Molecular Architecture

The compound’s structure (molecular formula: , molecular weight: 385.20 g/mol) features a central glycine residue () linked via an amide bond to a 3-amino-3,3-diphosphonopropyl chain. The diphosphonate groups () at the terminal propyl carbon confer strong chelating affinity for divalent cations like calcium, a property critical to its biological activity. The dihydrate form includes two water molecules hydrogen-bonded to the phosphonate and carboxylate groups, stabilizing the crystal lattice.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 69408-66-8 |

| IUPAC Name | 2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid; dihydrate |

| SMILES | |

| XLogP3-AA | -8.3 (computed) |

| Topological Polar Surface Area | 220 Ų |

Spectroscopic and Crystallographic Insights

The InChIKey (PDJHURONABVUCC-UHFFFAOYSA-N) and canonical SMILES string reflect the compound’s stereochemistry and hydration state. X-ray crystallography would likely reveal a distorted tetrahedral geometry around the phosphorus atoms, consistent with bisphosphonate analogs. Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals near 10–20 ppm for the phosphonate groups, while the glycine backbone resonates at 3.5–4.0 ppm in NMR.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Phosphorylation: Propylamine is reacted with phosphorus oxychloride () to form the 3-amino-3,3-diphosphonopropyl intermediate.

-

Amide Coupling: The intermediate is conjugated to glycine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF).

-

Hydration: Crystallization from aqueous ethanol yields the dihydrate form.

Critical challenges include avoiding over-phosphorylation and ensuring regioselective amide bond formation. Purification via ion-exchange chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Reactivity Profile

-

Metal Chelation: The phosphonate groups bind , , and , forming stable complexes with log values comparable to zoledronic acid.

-

Nucleophilic Substitution: The primary amino group undergoes acylation or alkylation under mild conditions (pH 7–9).

-

Esterification: The carboxylate can be esterified with methanol/HCl to improve membrane permeability.

| Compound | IC₅₀ (FPPS Inhibition) | Osteoclast Apoptosis (% at 10 μM) |

|---|---|---|

| Glycine-diphosphonopropyl | 0.8 μM | 55% |

| Zoledronic Acid | 0.2 μM | 75% |

| Alendronate | 1.5 μM | 40% |

Antitumor Activity

Intraperitoneal administration in murine models (300 mg/kg) demonstrated tumor growth inhibition in 60% of subjects, likely via angiogenesis suppression and immunomodulation . The compound downregulates vascular endothelial growth factor (VEGF) by 30% in human osteosarcoma cells, as measured by ELISA .

Comparative Analysis with Related Compounds

Amino Acid Conjugates

Comparisons with the leucine analog (CAS 69408-67-9) show that glycine’s smaller side chain improves solubility (45 mg/mL vs. 28 mg/mL for leucine derivative) but reduces cellular uptake efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume